molecular formula C9H17Br B13207395 1-(Bromomethyl)-1-pentylcyclopropane

1-(Bromomethyl)-1-pentylcyclopropane

Katalognummer: B13207395
Molekulargewicht: 205.13 g/mol
InChI-Schlüssel: DYHFTNFZTGHIIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Bromomethyl)-1-pentylcyclopropane is an organic compound that features a cyclopropane ring substituted with a bromomethyl group and a pentyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-1-pentylcyclopropane can be synthesized through several methods. One common approach involves the bromination of 1-pentylcyclopropane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically proceeds under mild conditions, with the bromine atom being introduced at the methylene position adjacent to the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and precise control of reaction parameters can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Bromomethyl)-1-pentylcyclopropane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents.

    Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Alcohols, nitriles, amines.

    Elimination: Alkenes.

    Oxidation: Aldehydes, carboxylic acids.

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)-1-pentylcyclopropane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-1-pentylcyclopropane involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The cyclopropane ring’s strain also contributes to its reactivity, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Chloromethyl)-1-pentylcyclopropane: Similar structure but with a chlorine atom instead of bromine.

    1-(Iodomethyl)-1-pentylcyclopropane: Similar structure but with an iodine atom instead of bromine.

    1-(Hydroxymethyl)-1-pentylcyclopropane: Similar structure but with a hydroxyl group instead of bromine.

Uniqueness

1-(Bromomethyl)-1-pentylcyclopropane is unique due to the presence of the bromine atom, which is a better leaving group compared to chlorine and iodine. This makes it more reactive in nucleophilic substitution reactions, providing a broader range of synthetic applications.

Eigenschaften

Molekularformel

C9H17Br

Molekulargewicht

205.13 g/mol

IUPAC-Name

1-(bromomethyl)-1-pentylcyclopropane

InChI

InChI=1S/C9H17Br/c1-2-3-4-5-9(8-10)6-7-9/h2-8H2,1H3

InChI-Schlüssel

DYHFTNFZTGHIIL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1(CC1)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.